1-Bromo-2,3,4-trimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-2,3,4-trimethoxybenzene and related compounds often involves multi-step chemical reactions, leveraging different synthetic strategies. For example, the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone, a related compound, is achieved from trimethoxybenzene through methylation and a subsequent Friedel-Crafts reaction, indicating the versatile routes available for synthesizing bromo-trimethoxybenzene derivatives (W. Jin, 2011). Another method involves the Sandmeyer reaction, starting from trimethoxyaniline, to synthesize 1-Bromo-3,4,5-trimethoxybenzene, showcasing the diverse synthetic approaches for these compounds (S. Hong, 2001).
Molecular Structure Analysis
The molecular structure of bromo-trimethoxybenzene derivatives has been extensively studied, revealing detailed insights into their crystalline forms and molecular conformations. For instance, the crystal structures of related compounds have been reported, highlighting the importance of X-ray crystallography in understanding the molecular arrangements and interactions within these substances (N. Arockia Samy & V. Alexander, 2012).
Scientific Research Applications
Synthesis Methods : S. Hong (2001) discussed various synthetic methods of 1-Bromo-2,3,4-trimethoxybenzene, highlighting the Sandmeyer reaction as a method yielding good results under specific conditions (Hong, 2001).
Characterization and Synthesis : W. Jin (2011) synthesized and characterized 2-Bromo-4,5,2′,4′,6′-Pentamethoxyl Benzophenone, a key intermediate derived from trimethoxybenzene (Jin, 2011).
Synthesis of Bergenin-type C-glucosylarenes : W. Frick and R. Schmidt (1991) used 1,2,3-trimethoxybenzene in the synthesis of bergenin-type C-glucosylarenes, which involved several steps including bromination (Frick & Schmidt, 1991).
Synthesis of Gallic Acid : I. Kozak, L. Kronrád, and M. Procházka (1978) elaborated a series of reactions for transforming 1,2,3-trimethoxybenzene into gallic acid, involving 1-bromo-3,4,5-trimethoxybenzene as an intermediate (Kozak, Kronrád, & Procházka, 1978).
Ring Halogenations : P. Bovonsombat and E. Mcnelis (1993) discussed the use of 1-Bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes (Bovonsombat & Mcnelis, 1993).
Microwave-Enhanced Suzuki-Miyaura Vinylation : Matthew D. Brooker and colleagues (2010) tested the Suzuki-Miyaura cross-coupling methodology on various substrates including 4-bromo-1,3,5-trimethoxybenzene, under microwave irradiation (Brooker et al., 2010).
Physical, Thermal and Spectral Properties Study : M. Trivedi et al. (2015) investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene, indicating its use in the synthesis of organic compounds (Trivedi et al., 2015).
Bromination Catalysts : M. Abe, Youngjae You, and M. Detty (2002) studied meso-tetraphenyl-21-telluraporphyrins as catalysts for bromination reactions, including the use of 1,3,5-trimethoxybenzene (Abe, You, & Detty, 2002).
1,4-Addition Reactions : Seanghai Hor et al. (2021) used 1,3,5-trimethoxybenzene in 1,4-additions to maleimides and acrylates, catalyzed by trifluoromethanesulfonic acid (Hor et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,3,4-trimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQJLVIFMFOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292665 | |
Record name | 1-bromo-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trimethoxybenzene | |
CAS RN |
10385-36-1 | |
Record name | 10385-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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